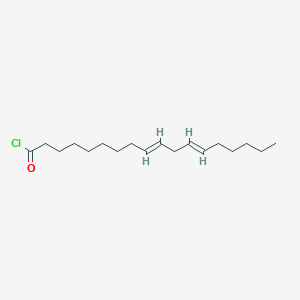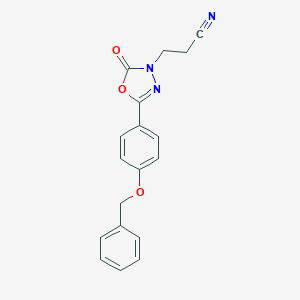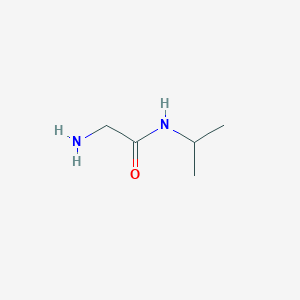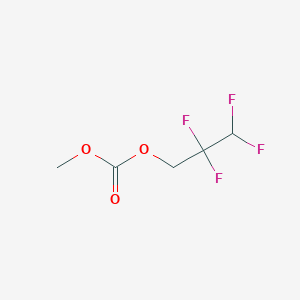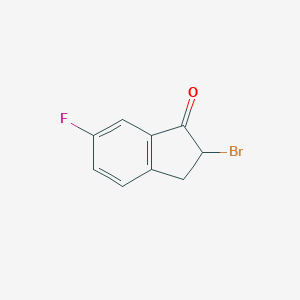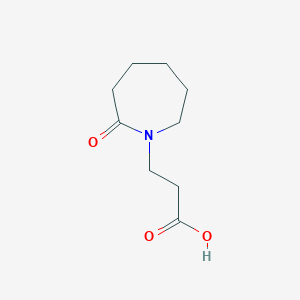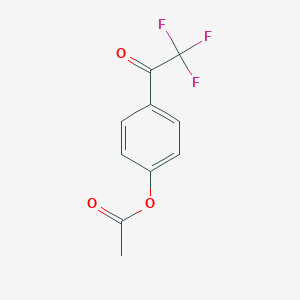
4'-Acetoxy-2,2,2,-trifluoroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Acetoxy-2,2,2,-trifluoroacetophenone is a chemical compound with the molecular formula C10H7F3O3 .
Molecular Structure Analysis
The molecular structure of 4’-Acetoxy-2,2,2,-trifluoroacetophenone consists of a phenyl ring with an acetoxy group at the 4’ position and a trifluoroacetyl group .Physical And Chemical Properties Analysis
4’-Acetoxy-2,2,2,-trifluoroacetophenone has a molecular weight of 232.16 . Other physical and chemical properties such as melting point, boiling point, and density are not detailed in the available resources .Aplicaciones Científicas De Investigación
Green Chemistry Applications
4'-Acetoxy-2,2,2-trifluoroacetophenone and related compounds have been investigated for their potential in green chemistry applications. A study by Yadav and Joshi (2002) explored a green route for the acylation of resorcinol with acetic acid, highlighting the use of benign acylating agents and reusable catalysts in the synthesis of commercially important intermediates, aligning with the principles of green chemistry (Yadav & Joshi, 2002).
Polymer Science
In polymer science, the compound has been utilized in the synthesis of novel fluorinated polyimides, demonstrating outstanding mechanical properties and thermal stability. This was illustrated in the work by Yin et al. (2005), where a new fluorinated aromatic diamine monomer was synthesized, leading to the creation of fluorine-containing polyimides with good solubility and excellent thermal properties (Yin et al., 2005).
Molecular Recognition
The compound's role in molecular recognition, especially in the binding and sensing of anions, has been highlighted in research. Kim et al. (2003) developed a novel trifluoroacetophenone-based binding motif for recognizing anions through reversible formation of anion-ionophore adducts stabilized by intramolecular hydrogen bonding, enhancing binding affinity (Kim et al., 2003).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(2,2,2-trifluoroacetyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-6(14)16-8-4-2-7(3-5-8)9(15)10(11,12)13/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSQIFOBBBRZIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroacetyl)phenyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

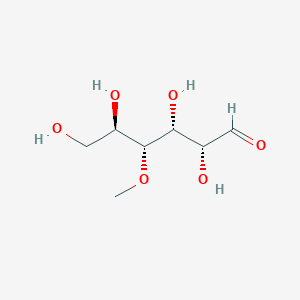
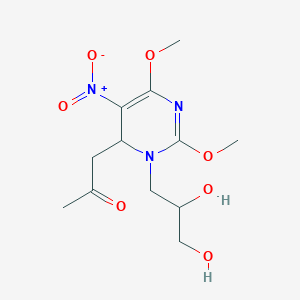
![6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B117471.png)
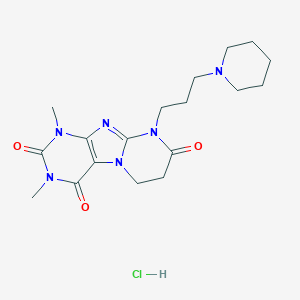
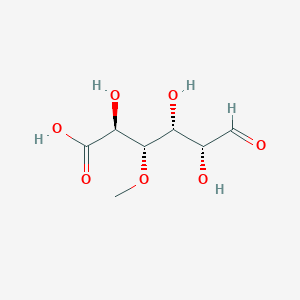
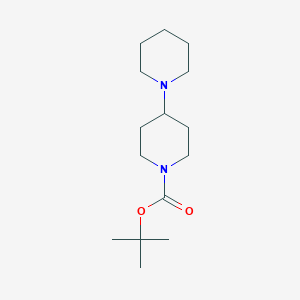

![3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B117486.png)
